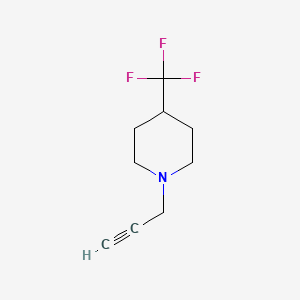

1-(Prop-2-yn-1-yl)-4-(trifluoromethyl)piperidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-prop-2-ynyl-4-(trifluoromethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12F3N/c1-2-5-13-6-3-8(4-7-13)9(10,11)12/h1,8H,3-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONRYAOYLQQJFFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1CCC(CC1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 1-(Prop-2-yn-1-yl)-4-(trifluoromethyl)piperidine

Executive Summary

This document provides an in-depth technical examination of 1-(Prop-2-yn-1-yl)-4-(trifluoromethyl)piperidine, a heterocyclic building block of significant interest in modern medicinal chemistry. The strategic incorporation of a trifluoromethyl group and a propargyl moiety onto the piperidine scaffold imparts a unique combination of properties that are highly valuable for drug discovery and development. This guide synthesizes available data on its core physicochemical characteristics, stability, and handling, and provides field-proven experimental protocols for its characterization and use. The content is structured to provide researchers, scientists, and drug development professionals with both foundational knowledge and actionable insights for leveraging this compound in their work.

Introduction: A Molecule of Strategic Design

The Role of Fluorine and Alkyne Moieties in Drug Design

The deliberate introduction of specific functional groups is a cornerstone of modern medicinal chemistry, aimed at fine-tuning the pharmacological profile of new chemical entities. The trifluoromethyl (-CF₃) group is a particularly powerful substituent used to enhance critical drug-like properties.[1] It can improve metabolic stability by blocking sites of oxidation, increase lipophilicity to enhance membrane permeability, and modulate the pKa of nearby basic centers, thereby influencing binding interactions and solubility.[1][2]

Simultaneously, the propargyl group (a terminal alkyne) serves as a versatile chemical handle. It is a key participant in copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions, the cornerstone of "click chemistry." This allows for the efficient and specific conjugation of the piperidine scaffold to other molecules, such as biologics, imaging agents, or other small-molecule fragments.

Molecular Profile of this compound

This compound, with CAS Number 623948-94-7, integrates these two strategic groups onto a piperidine core.[2] The piperidine ring is a prevalent scaffold in many approved drugs due to its favorable pharmacokinetic properties and its ability to present substituents in a well-defined three-dimensional orientation. The trifluoromethyl group at the 4-position enhances the molecule's metabolic stability and lipophilicity, making it a promising scaffold for targeting enzymes or receptors, particularly within the central nervous system.[2] The N-propargyl group provides a reactive site for further chemical elaboration.[2] This guide will dissect the resulting physicochemical properties that arise from this unique structural combination.

Core Physicochemical Properties

The properties of this compound are dictated by the interplay between the basic piperidine nitrogen, the lipophilic trifluoromethyl group, and the reactive propargyl unit.

Identity and Molecular Characteristics

A summary of the fundamental identifiers and computed properties for this compound is presented below.

| Property | Value | Source |

| CAS Number | 623948-94-7 | [2] |

| Molecular Formula | C₉H₁₂F₃N | [2] |

| Molecular Weight | 191.19 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| InChI Key | ONRYAOYLQQJFFI-UHFFFAOYSA-N | [2] |

| Predicted LogP | ~2.5 | [2] |

| Predicted pKa | ~9.5 (Estimated) | [3] |

Lipophilicity and Partition Coefficient (LogP)

The predicted octanol/water partition coefficient (LogP) is approximately 2.5, indicating moderate lipophilicity.[2] This value is a critical determinant of a compound's pharmacokinetic profile. A LogP in this range often suggests a favorable balance between aqueous solubility and lipid membrane permeability, which is essential for oral absorption and, potentially, for crossing the blood-brain barrier in CNS-targeted applications.[2] The trifluoromethyl group is the primary contributor to this lipophilicity.[2]

Acidity/Basicity (pKa)

Solubility Profile

Consistent with its lipophilic character, the compound is expected to have low intrinsic solubility in aqueous media. For experimental purposes, it is readily soluble in organic solvents such as dimethyl sulfoxide (DMSO), which is a common practice for preparing stock solutions for biological assays.[2] When preparing aqueous solutions for biological testing, the use of a surfactant, such as 0.1% Tween-80 in phosphate-buffered saline (PBS), may be necessary to prevent precipitation and ensure bioavailability.[2]

Stability and Handling

Proper storage and handling are critical to maintain the integrity of the compound.

Chemical Stability Assessment

The molecule possesses features that both enhance and potentially compromise its stability:

-

Trifluoromethyl Group: This group is chemically robust and enhances the metabolic stability of the piperidine ring by shielding adjacent positions from enzymatic oxidation.[2] It also increases stability against hydrolysis.[2]

-

Propargyl Moiety: The terminal alkyne is a potential site for oxidation.[2] Over time, especially if exposed to air and light, this group can undergo degradation.

Therefore, long-term storage should be under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (–20°C is recommended) to minimize oxidative degradation.[2] Stability in various buffers and media should be empirically determined using a time-course study analyzed by HPLC.

Recommended Handling

-

Storage: Store in a tightly sealed vial under an inert atmosphere (N₂ or Ar) at -20°C. Protect from light.

-

Weighing and Preparation: Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture. Prepare solutions fresh whenever possible.

-

Safety: For research use only. Not for human or veterinary use.[2] Standard laboratory personal protective equipment (gloves, safety glasses, lab coat) should be worn.

Experimental Protocols for Characterization

The following protocols provide robust, self-validating methodologies for key analytical procedures.

General Synthesis and Purification Workflow

The most direct synthesis involves the N-alkylation of 4-(trifluoromethyl)piperidine. The general workflow is outlined below.

Caption: General workflow for the synthesis of the title compound.

Protocol:

-

Reaction Setup: To a solution of 4-(trifluoromethyl)piperidine (1.0 eq) in anhydrous DMF, add a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq).

-

Alkylation: Add propargyl bromide (1.1 eq) dropwise to the stirring mixture at room temperature.

-

Monitoring: Allow the reaction to stir for 12-24 hours. Monitor progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup: Quench the reaction by adding water. Extract the aqueous phase with an organic solvent like ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude oil via silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

-

Characterization: Confirm the structure and purity of the final compound using NMR, Mass Spectrometry, and HPLC.[2]

Protocol for Stability Assessment using HPLC-UV

This protocol establishes the stability of the compound under defined stress conditions.

Caption: Workflow for assessing the chemical stability of the compound.

Protocol:

-

Standard Preparation: Prepare a 1 mg/mL stock solution of the compound in DMSO.

-

Sample Preparation: Dilute the stock solution to a final concentration of 10 µg/mL in the desired test media (e.g., PBS pH 7.4, 0.1 N HCl, simulated gastric fluid).

-

Time Zero (T=0) Analysis: Immediately inject a sample of each solution into a calibrated HPLC-UV system to determine the initial peak area.

-

Incubation: Incubate the remaining solutions under stress conditions (e.g., 40°C in a temperature-controlled chamber).[2]

-

Time-Course Sampling: At predetermined time points (e.g., 1, 4, 8, 24 hours), withdraw an aliquot from each solution, quench any reaction if necessary (e.g., by neutralization or dilution in mobile phase), and inject into the HPLC.

-

Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the T=0 sample. Plot the results to determine the degradation kinetics. A loss of >10% typically indicates instability under the tested conditions.

Expected Spectroscopic and Analytical Data

While specific spectra are proprietary, the expected analytical signatures can be predicted from the molecular structure, providing a template for characterization.

-

¹H NMR: Key expected signals include a singlet for the acetylenic proton (~2.5 ppm), signals for the propargylic methylene protons, and complex multiplets for the piperidine ring protons. The proton at the 4-position will show coupling to the vicinal fluorine atoms.

-

¹³C NMR: Signals for the two acetylenic carbons (~70-80 ppm), the propargylic methylene carbon, and the piperidine ring carbons are expected. The carbon bearing the -CF₃ group will appear as a quartet due to C-F coupling.

-

¹⁹F NMR: A singlet is expected for the three equivalent fluorine atoms of the -CF₃ group.

-

Mass Spectrometry (ESI+): The primary ion observed will be the protonated molecule [M+H]⁺ at m/z 192.1.

Conclusion and Future Outlook

This compound is a well-designed molecular building block with a compelling profile for drug discovery. Its moderate lipophilicity, inherent basicity, and enhanced metabolic stability make it an attractive scaffold for developing novel therapeutics. The presence of the propargyl handle provides a direct and efficient route for its incorporation into more complex molecules, including targeted conjugates and probes. The experimental protocols and data presented in this guide offer a comprehensive framework for scientists to confidently handle, characterize, and deploy this versatile compound in their research endeavors. Future work will likely focus on exploring its use in the synthesis of novel chemical libraries for screening against a wide range of biological targets, from CNS disorders to oncology.[2]

References

-

This compound - Benchchem.

-

1-(Prop-2-en-1-yl)piperidine | C8H15N | CID 139756 - PubChem.

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.

-

4-(TRIFLUOROMETHYL)PIPERIDINE CAS#: 657-36-3 - ChemicalBook.

-

Chemical Properties of 4-Trifluoromethylpiperidine (CAS 657-36-3) - Cheméo.

Sources

A Technical Guide to the ¹H and ¹³C NMR Spectroscopic Characterization of 1-(Prop-2-yn-1-yl)-4-(trifluoromethyl)piperidine

This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for the compound 1-(Prop-2-yn-1-yl)-4-(trifluoromethyl)piperidine. This document is intended for researchers, scientists, and drug development professionals who are utilizing substituted piperidine scaffolds in their work. The guide will delve into the structural elucidation of this molecule using NMR spectroscopy, offering insights into the influence of the propargyl and trifluoromethyl substituents on the piperidine ring's spectral characteristics.

Introduction

This compound (CAS No. 623948-94-7) is a substituted piperidine derivative that has garnered interest in medicinal chemistry.[1] The piperidine moiety is a prevalent scaffold in numerous pharmaceuticals, and its substitution allows for the fine-tuning of physicochemical and pharmacological properties. The incorporation of a trifluoromethyl (-CF₃) group can enhance metabolic stability and lipophilicity, which are crucial parameters in drug design.[1][2] The propargyl group (prop-2-yn-1-yl) at the 1-position introduces a reactive handle for further chemical modifications, such as click chemistry.

A thorough understanding of the molecular structure is paramount, and NMR spectroscopy stands as the most powerful tool for the unambiguous characterization of such organic molecules in solution. This guide will provide a detailed interpretation of the ¹H and ¹³C NMR spectra, supported by predicted chemical shifts and coupling constants.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the piperidine ring and the propargyl group. The chemical shifts are influenced by the electronegativity of the nitrogen atom and the trifluoromethyl group.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2ax, H-6ax | 2.8 - 3.0 | dt | J ≈ 12 (ax-ax), 3 (ax-eq) |

| H-2eq, H-6eq | 2.2 - 2.4 | m | |

| H-3ax, H-5ax | 1.8 - 2.0 | m | |

| H-3eq, H-5eq | 1.5 - 1.7 | m | |

| H-4 | 2.3 - 2.5 | m | |

| H-1' | 3.3 - 3.5 | d | J ≈ 2.4 |

| H-3' | 2.2 - 2.3 | t | J ≈ 2.4 |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The trifluoromethyl group will significantly impact the chemical shift of the C-4 carbon and will also exhibit coupling with it (¹JCF).

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-2, C-6 | 52 - 55 |

| C-3, C-5 | 28 - 32 |

| C-4 | 35 - 40 (quartet, ¹JCF ≈ 25-30 Hz) |

| CF₃ | 124 - 128 (quartet, ¹JCF ≈ 270-280 Hz) |

| C-1' | 45 - 48 |

| C-2' | 78 - 82 |

| C-3' | 72 - 75 |

Structural and Conformational Analysis

The piperidine ring typically adopts a chair conformation to minimize steric strain.[3] The trifluoromethyl group at the 4-position can exist in either an axial or equatorial position. Computational and experimental studies on similar fluorinated piperidines have shown that the conformational preference is influenced by a combination of steric and electronic factors, including hyperconjugation and electrostatic interactions.[3]

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR data for this compound, the following experimental protocol is recommended:

1. Sample Preparation:

- Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

- Filter the solution into a 5 mm NMR tube.

2. Instrument Parameters (¹H NMR):

- Spectrometer: 400 MHz or higher field strength.

- Pulse Program: Standard single-pulse experiment (zg30).

- Acquisition Time: 2-4 seconds.

- Relaxation Delay: 1-2 seconds.

- Number of Scans: 16-64.

- Spectral Width: 10-12 ppm.

3. Instrument Parameters (¹³C NMR):

- Spectrometer: 100 MHz or higher.

- Pulse Program: Proton-decoupled pulse sequence (zgpg30).

- Acquisition Time: 1-2 seconds.

- Relaxation Delay: 2-5 seconds.

- Number of Scans: 1024-4096 (or more, depending on sample concentration).

- Spectral Width: 200-220 ppm.

4. Data Processing:

- Apply a Fourier transform to the acquired free induction decay (FID).

- Phase correct the spectrum.

- Calibrate the chemical shift scale to the TMS signal (0 ppm).

- Integrate the ¹H NMR signals.

- Analyze the multiplicities and coupling constants.

Visualizing the Structure and NMR Assignments

To aid in the understanding of the structure and its NMR correlation, the following diagrams are provided.

Caption: Molecular structure of this compound.

Caption: Correlation of proton signals to their respective molecular fragments.

Conclusion

This technical guide provides a foundational understanding of the ¹H and ¹³C NMR spectra of this compound. The predicted spectral data, coupled with the detailed experimental protocol, will enable researchers to confidently acquire and interpret the NMR data for this compound and its analogues. The influence of the trifluoromethyl and propargyl groups on the chemical shifts and coupling patterns of the piperidine ring has been discussed, providing valuable insights for the structural characterization of similarly substituted heterocyclic systems.

References

-

Banks, R. E., & Williamson, K. L. (1966). Nuclear magnetic resonance studies of heterocyclic fluorine compounds. Part 2.—Perfluoro-N-fluoro-piperidine and perfluoro-N-fluoro-morpholine ring systems. Transactions of the Faraday Society, 62, 2589-2595. [Link]

-

Them, K., Ellermann, F., Pravdivtsev, A., & Hövener, J. B. (2018). Fig. S2: Thermal 1 H NMR spectrum of 5 µl propargyl alcohol with 10 µl D2O in 500 µl acetone-d6. ResearchGate. [Link]

-

Holzer, M., & Gouverneur, V. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition, 59(20), 7754-7758. [Link]

-

University of Colorado Boulder. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]

-

National Institutes of Health. Preparation of Disubstituted Phenyl Propargyl Alcohols, their Use in Oxathiolene Oxide Synthesis, and Evaluation of the Oxathiolene Oxide Products as Anticarcinogenic Enzyme Inducers. [Link]

-

SpectraBase. Piperidine. [Link]

-

PubChem. 1-(Prop-2-en-1-yl)piperidine. [Link]

-

MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]

-

Chemistry Steps. NMR Chemical Shift Values Table. [Link]

-

Royal Society of Chemistry. Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). [Link]

-

MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

Sources

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 1-(Prop-2-yn-1-yl)-4-(trifluoromethyl)piperidine

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of 1-(Prop-2-yn-1-yl)-4-(trifluoromethyl)piperidine, a substituted piperidine derivative of interest in medicinal chemistry. The presence of a basic piperidine nitrogen, a reactive propargyl group, and an electron-withdrawing trifluoromethyl group presents a unique analytical challenge and opportunity for detailed structural elucidation via mass spectrometry. This document delineates the optimal analytical methodologies, from sample preparation to the selection of ionization techniques and mass analyzers. A detailed theoretical fragmentation pathway is proposed, supported by established principles of mass spectrometry, to aid in the identification and characterization of this molecule and its potential metabolites. This guide is intended to serve as a practical resource for researchers engaged in the discovery and development of novel therapeutics incorporating this chemical scaffold.

Introduction: The Analytical Significance of a Unique Scaffold

This compound (Molecular Weight: 191.19 g/mol ) is a heterocyclic amine that incorporates three key functional moieties: a piperidine ring, an N-propargyl group, and a 4-trifluoromethyl substituent. The piperidine core is a prevalent scaffold in numerous pharmaceuticals due to its favorable pharmacokinetic properties.[1] The propargyl group offers a versatile handle for further chemical modification, often utilized in "click chemistry" reactions for bioconjugation and the synthesis of more complex molecules.[2] The trifluoromethyl group is a cornerstone in modern medicinal chemistry, known to enhance metabolic stability, lipophilicity, and binding affinity to biological targets.[3][4]

Given these features, the robust and accurate analytical characterization of this compound is paramount for its application in drug discovery and development. Mass spectrometry stands as a primary analytical technique for this purpose, offering high sensitivity, specificity, and the ability to elucidate detailed structural information through fragmentation analysis. This guide provides a foundational understanding of the mass spectrometric analysis of this compound, with a focus on predicting its fragmentation behavior to facilitate its unambiguous identification.

Experimental Design: A Validating Approach

The successful mass spectrometric analysis of this compound hinges on a well-designed experimental workflow. The following sections detail the recommended protocols and the rationale behind each choice.

Sample Preparation and Chromatography

Due to the lipophilic nature conferred by the trifluoromethyl group, this compound is expected to be soluble in common organic solvents such as methanol, acetonitrile, and dimethyl sulfoxide.

Protocol for Sample Preparation:

-

Stock Solution: Prepare a 1 mg/mL stock solution of the analyte in HPLC-grade methanol or acetonitrile.

-

Working Solutions: Perform serial dilutions of the stock solution with the initial mobile phase composition to create working standards for method development and calibration curves for quantitative analysis.

Liquid Chromatography (LC) Parameters:

A reversed-phase chromatographic method is recommended for the separation of the analyte from complex matrices.

| Parameter | Recommended Setting | Rationale |

| Column | C18 (e.g., 2.1 x 50 mm, 1.8 µm) | Provides good retention and separation for moderately polar to nonpolar compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Promotes protonation of the analyte for positive ion mode ESI. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Elutes the analyte from the reversed-phase column. |

| Gradient | 5-95% B over 5 minutes | A typical starting gradient for method development. |

| Flow Rate | 0.3 mL/min | Compatible with standard ESI sources. |

| Column Temperature | 40 °C | Ensures reproducible retention times and peak shapes. |

| Injection Volume | 1-5 µL | Dependent on analyte concentration and instrument sensitivity. |

Ionization Technique: Electrospray Ionization (ESI) in Positive Mode

The basic nitrogen atom in the piperidine ring makes this compound an ideal candidate for positive ion electrospray ionization (ESI).[1] ESI is a soft ionization technique that typically produces a protonated molecule, [M+H]⁺, which is crucial for determining the molecular weight of the analyte.[1]

Rationale for ESI(+):

-

High Proton Affinity: The piperidine nitrogen readily accepts a proton in the acidic mobile phase, leading to efficient ionization and a strong signal for the [M+H]⁺ ion.

-

Reduced Fragmentation: As a soft ionization method, ESI minimizes in-source fragmentation, ensuring the molecular ion is the predominant species observed in the full scan mass spectrum.[5] This is essential for selecting the correct precursor ion for tandem mass spectrometry (MS/MS) experiments.

The expected protonated molecule [M+H]⁺ for this compound will have a mass-to-charge ratio (m/z) of 192.19.

Mass Analyzer Selection: High Resolution for Unambiguous Identification

For the analysis of fluorinated compounds, high-resolution mass spectrometry (HRMS), utilizing analyzers such as Time-of-Flight (TOF) or Orbitrap, is highly recommended.

Advantages of HRMS:

-

Accurate Mass Measurement: HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent ion and its fragments. This is critical for confirming the identity of the analyte and distinguishing it from isobaric interferences.

-

Improved Specificity: The high resolving power of these instruments allows for the separation of ions with very similar m/z values, which is particularly useful when analyzing complex mixtures.

Tandem Mass Spectrometry (MS/MS) and Theoretical Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is indispensable for the structural elucidation of this compound. By selecting the protonated molecule ([M+H]⁺ at m/z 192.19) as the precursor ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern can be generated.

The fragmentation of this molecule is predicted to be driven by the charge localization on the nitrogen atom and influenced by the propargyl and trifluoromethyl substituents. The primary fragmentation pathways are expected to be α-cleavage and ring fission, which are characteristic of N-substituted piperidines.[1][6]

Caption: Proposed MS/MS fragmentation workflow for this compound.

Predicted Fragmentation Data

The following table summarizes the predicted major fragment ions for this compound.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss | Proposed Fragmentation Pathway |

| 192.19 | [C₉H₁₃F₃N]⁺ | - | Protonated Molecule [M+H]⁺ |

| 153.14 | [C₇H₁₀F₃N]⁺ | C₃H₃• | α-Cleavage: Loss of the propargyl radical. |

| 123.15 | [C₈H₁₃N]⁺ | CF₃• | Cleavage of the C-CF₃ bond. |

| 124.12 | [C₅H₈F₃N]⁺ | C₄H₆ | Retro-Diels-Alder (RDA) type ring fission. |

| 133.13 | [C₇H₉F₂N]⁺ | HF | Loss of hydrogen fluoride from the m/z 153.14 fragment. |

| 81.10 | [C₅H₉N]⁺ | C₃H₄ | Loss of propene from the m/z 123.15 fragment. |

Mechanistic Elucidation of Key Fragmentations

-

α-Cleavage (m/z 153.14): This is anticipated to be a dominant fragmentation pathway for N-substituted piperidines.[1] The cleavage of the C-C bond between the nitrogen and the propargyl group results in the loss of a propargyl radical (•C₃H₃) and the formation of a stable iminium ion.

-

Loss of Trifluoromethyl Radical (m/z 123.15): The C-CF₃ bond is susceptible to cleavage, leading to the loss of a trifluoromethyl radical (•CF₃). This fragmentation pathway is influenced by the high stability of the trifluoromethyl radical.

-

Ring Fission (m/z 124.12): Piperidine rings can undergo characteristic ring fission reactions, such as a Retro-Diels-Alder (RDA) fragmentation. This would involve the cleavage of the C2-C3 and C5-C6 bonds of the piperidine ring, leading to the formation of a charged diene species.

Quantitative Analysis Considerations

For quantitative studies, a triple quadrupole (QqQ) mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is the instrument of choice. This involves monitoring specific transitions from the precursor ion to one or more product ions.

Proposed MRM Transitions:

| Precursor Ion (m/z) | Product Ion (m/z) | Rationale |

| 192.19 | 153.14 | Quantifier: High-intensity, specific fragment resulting from α-cleavage. |

| 192.19 | 123.15 | Qualifier: A secondary, structurally significant fragment for confirmation. |

An experimental workflow for quantitative analysis would involve:

Caption: Experimental workflow for quantitative analysis using MRM.

Conclusion

The mass spectrometric analysis of this compound requires a systematic approach that leverages the compound's inherent chemical properties. Electrospray ionization in the positive mode coupled with high-resolution mass spectrometry provides the foundation for accurate mass measurement and elemental composition determination. Tandem mass spectrometry is a powerful tool for structural confirmation, with predictable fragmentation pathways including α-cleavage and the loss of the trifluoromethyl radical. The methodologies and theoretical fragmentation patterns detailed in this guide serve as a robust starting point for researchers to develop and validate analytical methods for this and structurally related compounds, thereby accelerating drug discovery and development efforts.

References

- BenchChem. (2025).

- eGyanKosh. (n.d.).

-

PubMed. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. [Link]

-

PubMed Central. (2013). Concentration dependent Electrospray Ionisation Mass Spectrometry and Tandem Mass Spectrometry (MS/MS ) studies on (E,E)-1-[5-(1,3-benzodioxol-5yl)-1-oxo-2,4-pentadienyl]- piperidine (Piperine) and its analogues. [Link]

- SciSpace. (n.d.). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts.

- ResearchGate. (n.d.). LC/ESI mass spectra of piperidine-N-oxide, pyridine-N-oxide, 6-OH....

- ResearchGate. (n.d.).

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

- BenchChem. (n.d.). The Trifluoromethyl Group: A Cornerstone in Modern Medicinal Chemistry.

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]

-

PubMed Central. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]

-

YouTube. (2023). Fragmentation in Mass Spectrometry. [Link]

- Mass Spectrometry: Fragment

- Establishing mass spectral fragmentation patterns for the characterization of 1,2-unsaturated pyrrolizidine alkaloids and n-oxi. (2022).

- ResearchGate. (2025).

- ResearchGate. (2025). (PDF)

- Synthesis and Reactivity of Propargylamines in Organic Chemistry. (n.d.).

-

PubMed. (2015). biphenyl and 4,4'-bis-[3-(2,2,6,6-tetra-methyl-piperidin-1-yl)prop-1-yn-1-yl]. [Link]

- ResearchGate. (n.d.). Synthesis, structure elucidation, spectroscopic analysis, thermal and NLO properties of A new piperidine derivative – (4-Methylphenyl) (4-methylpiperidin-1-yl) methanone.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 6. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

conformational analysis of 4-(trifluoromethyl)piperidine derivatives

An In-Depth Technical Guide to the Conformational Analysis of 4-(Trifluoromethyl)piperidine Derivatives

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, present in a vast array of pharmaceuticals and bioactive molecules.[1] The strategic introduction of a trifluoromethyl (CF₃) group can profoundly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[2][3][4] However, the true impact of this substituent is intrinsically linked to its influence on the three-dimensional structure of the piperidine ring. This guide provides a comprehensive technical overview of the , synthesizing field-proven experimental insights with robust computational methodologies. We will explore the fundamental energetic principles governing conformational preference, detail the primary analytical techniques for its elucidation, and discuss the critical implications for rational drug design.

The Foundational Principles of Piperidine Conformation

The conformational behavior of 4-(trifluoromethyl)piperidine is governed by a delicate balance of steric, electronic, and solvent-mediated effects. The piperidine ring, analogous to cyclohexane, predominantly adopts a low-energy chair conformation to minimize angular and torsional strain.[5] In this conformation, substituents at the C4 position can occupy one of two distinct orientations: axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring). These two chair conformations are in rapid equilibrium through a process known as ring inversion.

The energetic difference between these two states dictates the conformational preference of the substituent.

Steric Dominance: The A-Value of the Trifluoromethyl Group

The primary determinant of conformational preference for non-polar substituents is steric hindrance. The energetic cost of placing a substituent in the sterically crowded axial position, where it experiences unfavorable 1,3-diaxial interactions with the axial hydrogens at C2 and C6, is quantified by its conformational free energy, or "A-value".

The trifluoromethyl group is a sterically demanding substituent. Experimental determination via dynamic ¹⁹F NMR spectroscopy has established the A-value for the CF₃ group to be approximately 2.4 kcal/mol in cyclohexane.[6] This large, positive value signifies a strong energetic penalty for occupying the axial position and predicts an overwhelming preference for the equatorial orientation.

The Interplay of Electronic and Solvation Effects

While sterics provide the primary driving force, electronic factors can modulate the conformational equilibrium, particularly when charged or highly polar species are involved.

-

Dipole-Dipole Interactions: The CF₃ group possesses a strong bond dipole due to the high electronegativity of fluorine. Interactions between this dipole and other polar groups, especially the nitrogen lone pair or the N-H bond in a protonated piperidinium salt, can influence conformer stability.[7][8][9]

-

Hyperconjugation and Gauche Effects: In some fluorinated systems, stabilizing hyperconjugative interactions (e.g., donation of electron density from a C-H σ-orbital into a C-F σ*-antibonding orbital) can favor a gauche arrangement, which can lead to a preference for the axial position.[10][11] While more pronounced for single fluorine substituents, these stereoelectronic effects should not be entirely discounted for the CF₃ group.[7][9]

-

Impact of Protonation and Solvent: The conformational landscape can be significantly altered upon protonation of the piperidine nitrogen. In polar solvents, the axial conformer of 4-substituted piperidinium salts with polar groups is often stabilized.[7][12] This is attributed to more favorable electrostatic interactions and solvation of the charged species.[8] The more polar conformer is often better stabilized by a polar solvent environment.

The equilibrium between the axial and equatorial conformers of 4-(trifluoromethyl)piperidine is depicted below. Given the high A-value of the CF₃ group, this equilibrium lies heavily to the right.

Caption: Chair-chair interconversion of 4-(trifluoromethyl)piperidine.

Methodologies for Conformational Elucidation

A robust conformational analysis relies on the synergy between experimental spectroscopic data and theoretical computational modeling.

Experimental Verification: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the quintessential tool for experimentally determining molecular conformation in solution. For 4-(trifluoromethyl)piperidine derivatives, ¹H, ¹³C, and ¹⁹F NMR experiments provide a wealth of structural information.

Key Analytical Parameters:

-

¹H NMR Vicinal Coupling Constants (³JHH): The magnitude of the coupling constant between adjacent protons is dependent on the dihedral angle between them, as described by the Karplus relationship. This is the most direct experimental measure of conformation.

-

Axial CF₃ Group: The proton at C4 (H4) is equatorial. It will exhibit small ³JHH couplings (typically 2-5 Hz) to the adjacent axial and equatorial protons on C3 and C5.

-

Equatorial CF₃ Group: The proton at C4 (H4) is axial. It will exhibit at least one large ³JHH coupling (typically 10-13 Hz) due to its anti-periplanar (180°) relationship with the axial protons on C3 and C5. The presence of this large coupling is a definitive marker for the equatorial preference of the substituent at C4.

-

-

¹⁹F NMR Spectroscopy: ¹⁹F NMR is exceptionally sensitive to the local electronic environment.

-

The chemical shift of the CF₃ group can differ between the axial and equatorial positions.

-

Dynamic NMR (D-NMR): By acquiring spectra at various temperatures, one can observe the coalescence of signals as the rate of ring inversion increases. This powerful technique allows for the direct measurement of the activation energy (ΔG‡) for ring inversion and the equilibrium constant (K) as a function of temperature, from which the thermodynamic parameters (ΔG°, ΔH°, and ΔS°) for the conformational equilibrium can be precisely calculated.[6]

-

-

Sample Preparation: Dissolve 5-10 mg of the 4-(trifluoromethyl)piperidine derivative in a suitable deuterated solvent (e.g., CDCl₃, MeOD, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical, as polarity can influence the conformational equilibrium.[7]

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K) on a high-field spectrometer (≥400 MHz).

-

Acquire a ¹⁹F NMR spectrum.

-

Acquire 2D correlation spectra (e.g., COSY, HSQC) to unambiguously assign all proton and carbon signals.

-

-

Analysis of Coupling Constants:

-

Identify the signal for the proton at the C4 position.

-

Measure the coupling constants for this multiplet. The observation of a large trans-diaxial coupling constant (³Jax,ax > 10 Hz) is conclusive evidence for the C4 proton being in an axial position, and therefore the CF₃ group being in the equatorial position.

-

-

(Optional) Variable Temperature (VT) Study:

-

Select a suitable solvent with a wide liquid range (e.g., toluene-d₈ or CHF₂Cl).

-

Acquire a series of ¹⁹F (or ¹H) NMR spectra over a broad temperature range, starting from a low temperature where ring inversion is slow on the NMR timescale (separate signals for axial and equatorial conformers are visible) to a high temperature where inversion is fast (a single, averaged signal is observed).

-

Determine the coalescence temperature (Tc) and use standard equations (Eyring and Gibbs) to calculate ΔG°, ΔH°, and ΔS°.

-

In Silico Prediction: Computational Modeling

Computational chemistry provides invaluable insights into the relative stabilities of conformers and complements experimental findings.[13] A typical workflow involves a broad conformational search followed by high-level quantum mechanical calculations.

Key Computational Methods:

-

Molecular Mechanics (MM): Force-field based methods (e.g., MMFF94, OPLS) are used for rapid initial conformational searches to identify all possible low-energy chair, boat, and twist-boat conformers.

-

Density Functional Theory (DFT): Quantum mechanical methods are essential for obtaining accurate energetic and geometric data. Functionals like B3LYP or M06-2X combined with a suitable basis set (e.g., 6-311+G(d,p) or def2-QZVPP) are commonly employed for geometry optimization and energy calculation.[7]

-

Solvation Models: To accurately model the system in solution, it is crucial to incorporate a solvent model, such as the Polarizable Continuum Model (PCM), which accounts for the bulk electrostatic effect of the solvent.[7][8]

Caption: Standard workflow for computational conformational analysis.

-

Structure Building: Build the 3D structures for both the axial and equatorial chair conformers of the 4-(trifluoromethyl)piperidine derivative using molecular modeling software.

-

Geometry Optimization: Perform a full geometry optimization on each conformer using a DFT method (e.g., M06-2X/6-311+G(d,p)).

-

Frequency Analysis: Perform a vibrational frequency calculation on each optimized structure at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true local minimum on the potential energy surface. This step also provides the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.

-

Solvation Energy Calculation: Perform a single-point energy calculation on each optimized geometry, incorporating a PCM for the solvent of interest (e.g., water, chloroform).

-

Calculate Relative Gibbs Free Energy (ΔG): The relative free energy between the equatorial and axial conformers in solution is calculated as: ΔG(eq-ax) = (Esolv,eq + Gcorr,eq) - (Esolv,ax + Gcorr,ax) where Esolv is the single-point energy in solution and Gcorr is the thermal correction to the Gibbs free energy from the frequency calculation.

-

Population Analysis: Use the calculated ΔG to determine the Boltzmann population of each conformer at a given temperature (T): % Equatorial = [1 / (1 + e(ΔG/RT))] * 100

Data Synthesis and Implications for Drug Design

The convergence of experimental and computational data provides a definitive picture of the conformational landscape. For 4-(trifluoromethyl)piperidine, the data unequivocally points to a strong preference for the equatorial conformer.

Table 1: Summary of Conformational Data for 4-(Trifluoromethyl)piperidine

| Parameter | Axial CF₃ Conformer | Equatorial CF₃ Conformer | Method | Reference |

| ΔG° (kcal/mol) | ~2.4 | 0 (Reference) | Experimental (¹⁹F NMR) | [6] |

| Predicted Population (298K) | < 2% | > 98% | Calculated from ΔG° | - |

| Key ³JHH for H4 | Small (~2-5 Hz) | Large (~10-13 Hz) | Experimental (¹H NMR) | [12] |

| Steric Strain | High (1,3-diaxial) | Low | - | - |

Core Insight for Drug Development Professionals

The key takeaway is that the 4-trifluoromethyl group acts as a powerful conformational anchor . Its large steric bulk effectively locks the piperidine ring, forcing the CF₃ group into the equatorial position. This has profound consequences for drug design:

-

Predictable Scaffolding: By installing a 4-CF₃ group, a medicinal chemist can confidently predict the orientation of other substituents on the piperidine ring. For instance, a substituent added at the C3 position will have its own axial/equatorial preference strongly influenced by the fixed equatorial CF₃ group. This reduces conformational ambiguity and allows for the design of rigid ligands with well-defined three-dimensional shapes.

-

Enhanced Binding Affinity: Biological targets like enzymes and receptors have specific, complex 3D binding pockets. A conformationally locked ligand that presents its key binding elements (e.g., hydrogen bond donors/acceptors, hydrophobic groups) in the optimal pre-organized geometry for the receptor will bind with higher affinity, as there is a lower entropic penalty upon binding.

-

Improved Structure-Activity Relationships (SAR): When conformational flexibility is minimized, the interpretation of SAR data becomes much clearer. Changes in biological activity can be more directly attributed to modifications in electronics or sterics at a specific vector, rather than being confounded by shifts in the conformational equilibrium.

Conclusion

The is not merely an academic exercise; it is a critical component of modern, structure-based drug design. The dominant steric influence of the trifluoromethyl group, quantified by its A-value, results in a pronounced and reliable preference for the equatorial position. This behavior can be decisively confirmed through a synergistic application of NMR spectroscopy—particularly the analysis of ³JHH coupling constants—and high-level DFT calculations. By leveraging the 4-CF₃ group as a conformational anchor, researchers and drug development professionals can design more rigid, potent, and selective molecules, ultimately accelerating the journey from lead compound to clinical candidate.

References

-

Title: Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy. Part 1. Description of the method for the trifluoromethyl group Source: New Journal of Chemistry URL: [Link]

-

Title: Conformational Analysis. Part 16. Conformational Free Energies in Substituted Piperidines and Piperidinium Salts Source: Journal of the Chemical Society, Perkin Transactions 2 URL: [Link]

-

Title: Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference Source: Chemistry – A European Journal URL: [Link]

-

Title: Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference Source: Wiley Online Library URL: [Link]

-

Title: Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference Source: ResearchGate URL: [Link]

-

Title: Conformation of piperidine and of derivatives with additional ring hetero atoms Source: Accounts of Chemical Research URL: [Link]

-

Title: The preparative synthetic approach to 4-(trifluoromethoxy)piperidine and 4-(trifluoromethoxymethyl)piperidine Source: Journal of Organic and Pharmaceutical Chemistry URL: [Link]

-

Title: Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data Source: ResearchGate URL: [Link]

-

Title: Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations Source: Journal of Chemical Sciences URL: [Link]

-

Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: Molecules URL: [Link]

-

Title: Aromaticity enhancement of cyclopentadiene in piperidine derivatives: a DFT study on combination of the anomeric effect and Schleyer hyperconjugative aromaticity Source: New Journal of Chemistry URL: [Link]

-

Title: Polarity effects in 4-fluoro- and 4-(trifluoromethyl)prolines Source: Beilstein Journal of Organic Chemistry URL: [Link]

-

Title: Fluorine Gauche Effect Explained by Electrostatic Polarization Instead of Hyperconjugation: An Interacting Quantum Atoms (IQA) and Relative Energy Gradient (REG) Study Source: The Journal of Physical Chemistry A URL: [Link]

-

Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: PubMed URL: [Link]

-

Title: (Trifluoromethyl)cyclohexane | C7H11F3 | CID 6432413 Source: PubChem URL: [Link]

-

Title: Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives Source: Molecules URL: [Link]

-

Title: Aromaticity enhancement of cyclopentadiene in piperidine derivatives: a DFT study on combination of the anomeric effect and Schleyer hyperconjugative aromaticity Source: New Journal of Chemistry URL: [Link]

-

Title: The Fluorine Gauche Effect: A Brief History Source: ResearchGate URL: [Link]

-

Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: ResearchGate URL: [Link]

-

Title: Influence of the spatial position of a trifluoromethyl group on the C-13 chemical shifts in the cyclohexane series Source: ResearchGate URL: [Link]

-

Title: Structure of trifluoromethyl piperidine derivative Source: ResearchGate URL: [Link]

-

Title: Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics Source: Molecules URL: [Link]

-

Title: Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations Source: Journal of Chemical Information and Modeling URL: [Link]

-

Title: Gauche effect Source: Wikipedia URL: [Link]

-

Title: Theoretical study on the anomeric effect in α-substituted tetrahydropyrans and piperidines Source: Tetrahedron URL: [Link]

- Title: Preparation method for 4-[4-(trifluoromethoxy)

-

Title: Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands Source: ResearchGate URL: [Link]

-

Title: Computational Investigation of Conformational Properties of Short Azapeptides: Insights from DFT Study and NBO Analysis Source: International Journal of Molecular Sciences URL: [Link]

-

Title: Trifluoromethyl group Source: Wikipedia URL: [Link]

-

Title: Gauche effect. Stereochemical consequences of adjacent electron pairs and polar bonds Source: Accounts of Chemical Research URL: [Link]

-

Title: SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY Source: White Rose eTheses Online URL: [Link]

-

Title: Hidden ionicity in N-(chloromethyl)piperidine due to anomeric effect Source: ResearchGate URL: [Link]

-

Title: Aromaticity enhancement of cyclopentadiene in piperidine derivatives: a DFT study on combination of the anomeric effect and Schleyer hyperconjugative aromaticity Source: RSC Publishing URL: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy. Part 1. Description of the method for the trifluoromethyl group - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 8. d-nb.info [d-nb.info]

- 9. researchgate.net [researchgate.net]

- 10. Gauche effect - Wikipedia [en.wikipedia.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

A Technical Guide to the Solubility and Stability of Trifluoromethyl-Substituted Piperidines

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of the trifluoromethyl (CF3) group into piperidine scaffolds is a cornerstone of modern medicinal chemistry. This powerful modification profoundly influences a molecule's physicochemical and metabolic properties, offering a dual advantage of enhanced stability and modulated solubility. However, harnessing the full potential of trifluoromethyl-substituted piperidines requires a nuanced understanding of the interplay between their electronic properties, lipophilicity, and metabolic fate. This guide provides an in-depth analysis of these factors, complete with field-proven experimental protocols and data interpretation strategies to empower researchers in drug discovery and development.

The Dichotomous Nature of the Trifluoromethyl Group

The introduction of a trifluoromethyl group into a piperidine ring is a decision with significant consequences for the molecule's behavior. Its influence stems from a unique combination of electronic and steric effects.

1.1. Electronic Impact: pKa Suppression

The CF3 group is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms. This effect significantly reduces the electron density on the piperidine nitrogen, thereby lowering its basicity and, consequently, its pKa. A lower pKa means the piperidine will be less protonated at physiological pH (7.4), which can have a profound impact on its aqueous solubility.

1.2. Physicochemical Impact: Increased Lipophilicity

The trifluoromethyl group is highly lipophilic, contributing significantly to the overall lipophilicity (logP) of the molecule.[1] This increased "greasiness" enhances membrane permeability and can improve binding affinity to biological targets.[1][2] However, this heightened lipophilicity often comes at the cost of reduced aqueous solubility.

1.3. Metabolic Impact: The "Metabolic Shield"

One of the most valued attributes of the CF3 group is its exceptional metabolic stability.[2][3] The carbon-fluorine bond is one of the strongest in organic chemistry, making it highly resistant to cleavage by metabolic enzymes like cytochrome P450s (CYPs).[1] By replacing a metabolically vulnerable methyl or hydrogen group, the CF3 group can act as a "metabolic shield," blocking common sites of oxidation and prolonging the drug's half-life.[1][4]

Navigating the Solubility Labyrinth

Aqueous solubility is a critical determinant of a drug candidate's success, influencing everything from in vitro assay reliability to in vivo bioavailability. For trifluoromethyl-substituted piperidines, solubility is a delicate balance between their inherent lipophilicity and their pH-dependent ionization.

2.1. Theoretical Framework: The Henderson-Hasselbalch Equation

The solubility of an ionizable compound like a piperidine is governed by the Henderson-Hasselbalch equation, which relates pH, pKa, and the ratio of the ionized to the un-ionized form of the molecule.[5][6]

For a weak base like a piperidine: pH = pKa + log([Base] / [Acid])

A lower pKa, induced by the CF3 group, means that at a fixed pH (e.g., 7.4), the proportion of the un-ionized, often less soluble, form is higher. Understanding this relationship is crucial for predicting and interpreting solubility data.[7]

2.2. Experimental Determination of Aqueous Solubility

Two primary types of solubility assays are employed in drug discovery, each providing a different piece of the puzzle.[8][9]

-

Kinetic Solubility: This high-throughput method is ideal for early-stage discovery to quickly rank compounds.[10][11] It measures the concentration at which a compound, rapidly precipitated from a DMSO stock solution, appears in an aqueous buffer.[9]

-

Thermodynamic Solubility: This "gold standard" shake-flask method measures the true equilibrium solubility of a compound's most stable crystalline form and is crucial for lead optimization and pre-formulation.[8][11]

Protocol 1: Kinetic Solubility by Nephelometry

This protocol provides a high-throughput assessment of solubility by measuring light scattered by undissolved particles.[12][13]

Causality: The principle is that as a compound precipitates out of solution, the resulting particles will scatter a laser beam. The amount of scattered light is proportional to the amount of insoluble material.[13] This allows for a rapid determination of the concentration at which precipitation occurs.

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

-

Serial Dilution: In a 96- or 384-well plate, perform serial dilutions of the stock solution with DMSO.

-

Addition to Buffer: Add a small, fixed volume of each DMSO solution to a corresponding well containing the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).[14]

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 1-2 hours) with gentle shaking.[14]

-

Measurement: Read the plate using a nephelometer to measure the light scattering in each well.[12][14]

-

Data Analysis: The kinetic solubility is defined as the concentration at which a significant increase in light scattering is observed compared to a soluble control.[13]

dot graph TD; A[Start: Prepare 10 mM Stock in DMSO] --> B{Dispense Stock into Plate}; B --> C{Perform Serial Dilutions with DMSO}; C --> D[Add Aqueous Buffer to a New Plate]; C --> E{Transfer DMSO Solutions to Buffer Plate}; E --> F[Incubate with Shaking]; F --> G{Read Plate on Nephelometer}; G --> H[End: Analyze Light Scattering Data];

end Caption: Workflow for Kinetic Solubility Assay by Nephelometry.

Protocol 2: Thermodynamic Solubility by Shake-Flask Method

This method determines the equilibrium solubility, providing a more accurate measure for later-stage compounds.[15][16]

Causality: By incubating an excess of the solid compound with a buffer over an extended period, the system reaches equilibrium. The concentration of the dissolved compound in the supernatant then represents the true thermodynamic solubility.

Methodology:

-

Preparation: Add an excess amount of the solid test compound to a vial containing a known volume of the desired aqueous buffer.[16]

-

Equilibration: Tightly cap the vials and shake them in a temperature-controlled incubator (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[15][17]

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration through a 0.22 µm filter.[15]

-

Quantification: Accurately dilute the resulting supernatant with a suitable solvent.

-

Analysis: Determine the concentration of the compound in the diluted supernatant using a validated analytical method, typically HPLC-UV or LC-MS/MS, against a standard curve.[13][18]

Assessing Chemical and Metabolic Stability

The introduction of a trifluoromethyl group is a primary strategy for enhancing metabolic stability.[19][20] Validating this enhancement requires robust in vitro assays.

3.1. Chemical Stability

Before assessing metabolic stability, it's crucial to ensure the compound is stable under the assay conditions (e.g., pH, temperature). A simple stability test involves incubating the compound in the assay buffer without enzymes and monitoring its concentration over time.

3.2. Metabolic Stability: The Liver Microsomal Assay

This is the workhorse assay for evaluating Phase I metabolism, primarily mediated by CYP enzymes.[21][22]

Causality: Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of CYP enzymes.[21] By providing the necessary cofactor, NADPH, these enzymes are activated and will metabolize the test compound.[23] The rate of disappearance of the parent compound is measured to determine its metabolic stability.[24]

Protocol 3: In Vitro Liver Microsomal Stability Assay

Methodology:

-

Preparation: Prepare a working solution of the test compound in the incubation buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

-

Reaction Mixture: In a 96-well plate, combine the test compound solution with a suspension of liver microsomes (e.g., human, rat) at a specified protein concentration (e.g., 0.5 mg/mL).[21][24]

-

Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to bring the mixture to the reaction temperature.[23]

-

Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.[25][26] This system continuously produces NADPH, ensuring the cofactor is not depleted during the incubation.[26]

-

Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution, typically ice-cold acetonitrile containing an internal standard.[23]

-

Protein Precipitation: Centrifuge the plate to pellet the precipitated proteins.

-

Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using LC-MS/MS.[24][27][28]

-

Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).[24][29]

dot graph TD; subgraph "Preparation" A[Prepare Compound in Buffer] B[Prepare Microsome Suspension] C[Prepare NADPH System] end subgraph "Execution" D{Combine Compound and Microsomes}; E[Pre-incubate at 37°C]; F{Initiate with NADPH System}; G[Incubate and Sample at Time Points]; end subgraph "Analysis" H[Quench Reaction with ACN/IS]; I[Centrifuge to Pellet Protein]; J{Analyze Supernatant by LC-MS/MS}; K[Calculate t½ and Clint]; end A --> D; B --> D; D --> E; E --> F; C --> F; F --> G; G --> H; H --> I; I --> J; J --> K;

end Caption: Workflow for the Liver Microsomal Stability Assay.

Data Interpretation and Case Study

The true utility of these assays lies in the ability to synthesize the data to guide structure-activity relationship (SAR) and structure-property relationship (SPR) studies.

Case Study: The Impact of 4-CF3 Substitution on Piperidine

Consider two hypothetical piperidine analogs: Compound 1 (unsubstituted) and Compound 2 (4-CF3 substituted).

| Compound | Substitution | pKa (calculated) | cLogP (calculated) | Kinetic Solubility (pH 7.4, µM) | Microsomal Half-life (t½, min) |

| 1 | H | 10.2 | 2.0 | >200 | 12 |

| 2 | 4-CF3 | 8.1 | 3.1 | 55 | >60 |

Analysis:

-

pKa and Lipophilicity: The CF3 group in Compound 2 significantly lowers the pKa and increases the cLogP as expected.

-

Solubility: The combination of a lower pKa (less ionization at pH 7.4) and higher lipophilicity results in a marked decrease in kinetic solubility for Compound 2 compared to Compound 1 .

-

Stability: Compound 2 demonstrates vastly superior metabolic stability, with a half-life exceeding the duration of the assay. This is a direct result of the CF3 group blocking a potential site of metabolism.

This case study exemplifies the classic trade-off encountered when incorporating a CF3 group: a dramatic gain in metabolic stability at the expense of aqueous solubility. This knowledge allows medicinal chemists to make informed decisions, perhaps by introducing a solubilizing group elsewhere on the molecule to counteract the effect of the CF3 group.

Conclusion

Trifluoromethyl-substituted piperidines are invaluable scaffolds in drug discovery. Their success hinges on a clear-eyed assessment of the dual effects of the CF3 group. By leveraging a combination of theoretical understanding and robust experimental protocols for solubility and stability, researchers can effectively navigate the inherent trade-offs. A systematic approach, integrating kinetic and thermodynamic solubility assays with in vitro metabolic stability studies, provides the critical data needed to optimize these potent molecules and accelerate the journey from a promising lead to a successful drug candidate.

References

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

-

Kinetic Solubility Assays Protocol. (n.d.). AxisPharm. Retrieved January 17, 2026, from [Link]

-

Kinetic versus thermodynamic solubility temptations and risks. (n.d.). Ovid. Retrieved January 17, 2026, from [Link]

-

In vitro solubility assays in drug discovery. (2012). PubMed. Retrieved January 17, 2026, from [Link]

-

Prediction of pH-dependent aqueous solubility of druglike molecules. (2012). PubMed. Retrieved January 17, 2026, from [Link]

-

NADPH RapidStart regeneration system for long-term metabolism. (2018). Tebubio. Retrieved January 17, 2026, from [Link]

-

How do you perform the shake flask method to determine solubility? (2017). Quora. Retrieved January 17, 2026, from [Link]

-

metabolic stability in liver microsomes. (n.d.). Mercell. Retrieved January 17, 2026, from [Link]

-

Configure RapidStart™ NADPH Regenerating System. (n.d.). BioIVT. Retrieved January 17, 2026, from [Link]

-

Microsomal stability assay for human and mouse liver microsomes. (2024). protocols.io. Retrieved January 17, 2026, from [Link]

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. (2018). Regulations.gov. Retrieved January 17, 2026, from [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). protocols.io. Retrieved January 17, 2026, from [Link]

-

Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. (2015). ADMET and DMPK. Retrieved January 17, 2026, from [Link]

-

Chemical Stability Enhanced: The Impact of Trifluoromethyl Groups in Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 17, 2026, from [Link]

-

ADME Microsomal Stability Assay. (n.d.). BioDuro. Retrieved January 17, 2026, from [Link]

-

Microsomal Stability. (n.d.). Cyprotex. Retrieved January 17, 2026, from [Link]

-

LC-MS/MS Analysis of Bile Acids in In Vitro Samples. (2019). PubMed. Retrieved January 17, 2026, from [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (2012). Dissolution Technologies. Retrieved January 17, 2026, from [Link]

-

Development of Methods for the Determination of pKa Values. (2012). PMC - NIH. Retrieved January 17, 2026, from [Link]

-

Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives. (2017). MDPI. Retrieved January 17, 2026, from [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). MDPI. Retrieved January 17, 2026, from [Link]

-

Henderson-Hasselbalch equation – An ABC of PK/PD. (n.d.). Open Education Alberta. Retrieved January 17, 2026, from [Link]

-

2.2: Weak Acids and Bases, pH and pKa. (2025). Biology LibreTexts. Retrieved January 17, 2026, from [Link]

-

(PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Chapter 3. Pharmacokinetics. (n.d.). Pharmacology for the Physical Therapist | AccessPhysiotherapy. Retrieved January 17, 2026, from [Link]

-

Liquid chromatography-mass spectrometry in in vitro drug metabolite screening. (2011). PubMed. Retrieved January 17, 2026, from [Link]

-

Henderson Hasselbalch Equation: Basics & Real-World Uses. (2024). Microbe Notes. Retrieved January 17, 2026, from [Link]

-

Microsomal Stability Assay. (n.d.). Creative Bioarray. Retrieved January 17, 2026, from [Link]

-

In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2021). IntechOpen. Retrieved January 17, 2026, from [Link]

-

A New Approach to the Determination of pKa and pKb of Brønsted–Lowry Weak Acid and Weak Base in Aprotic Solvent. (2025). ResearchGate. Retrieved January 17, 2026, from [Link]

-

In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2025). ResearchGate. Retrieved January 17, 2026, from [Link]

-

NADPH Regeneration System. (n.d.). Promega Italia. Retrieved January 17, 2026, from [Link]

-

An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. (2016). PMC - NIH. Retrieved January 17, 2026, from [Link]

-

How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration. (2021). Expii. Retrieved January 17, 2026, from [Link]

-

An UPLC–ESI–MS/MS Bioanalytical Methodology for the Quantification of Gilteritinib in Human Liver Microsomes: Application to In Vitro and In Silico Metabolic Stability Estimation. (2023). MDPI. Retrieved January 17, 2026, from [Link]

-

Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism. (2004). PubMed. Retrieved January 17, 2026, from [Link]

-

The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. (2013). Journal of Chemical Education - ACS Publications. Retrieved January 17, 2026, from [Link]

-

Metabolism of fluorine-containing drugs. Annu Rev Pharmacol Toxicol. (2025). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Synthetic route for the synthesis of trifluoromethyl containing piperidines. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (2025). ChemRxiv. Retrieved January 17, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]

- 7. microbenotes.com [microbenotes.com]

- 8. enamine.net [enamine.net]

- 9. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Aqueous Solubility Assay - Enamine [enamine.net]

- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 12. enamine.net [enamine.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 15. quora.com [quora.com]

- 16. dissolutiontech.com [dissolutiontech.com]

- 17. downloads.regulations.gov [downloads.regulations.gov]

- 18. Liquid chromatography-mass spectrometry in in vitro drug metabolite screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. mdpi.com [mdpi.com]

- 21. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 22. creative-bioarray.com [creative-bioarray.com]

- 23. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 24. mercell.com [mercell.com]

- 25. tebubio.com [tebubio.com]

- 26. bioivt.com [bioivt.com]

- 27. discovery.researcher.life [discovery.researcher.life]

- 28. mdpi.com [mdpi.com]

- 29. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

A Technical Guide to the Discovery and Application of Novel Fluorinated Piperidine Scaffolds in Medicinal Chemistry

Abstract: The piperidine scaffold is a cornerstone in medicinal chemistry, present in a significant percentage of pharmaceuticals.[1][2] The strategic incorporation of fluorine into this privileged structure offers a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties, often leading to enhanced therapeutic potential.[2][3][4][5] This guide provides an in-depth exploration of the discovery and application of novel fluorinated piperidine scaffolds. We will delve into the profound conformational effects induced by fluorination, detail modern synthetic strategies for accessing these compounds, present robust analytical methodologies for their characterization, and showcase case studies that underscore their impact on drug discovery.

The Rationale for Fluorination: Beyond a Simple Bioisostere

The substitution of hydrogen with fluorine, while often considered a bioisosteric replacement, imparts a range of unique properties that can be strategically leveraged in drug design.[5][6][7] Understanding these effects is paramount to the rational design of fluorinated piperidine-containing drug candidates.

Modulation of Physicochemical Properties

The high electronegativity of fluorine profoundly influences the electronic environment of the piperidine ring. This has several key consequences:

-

Basicity (pKa) Reduction: The introduction of fluorine atoms, particularly in proximity to the nitrogen, significantly lowers the basicity of the piperidine moiety.[8][9][10] This reduction in pKa can be crucial for mitigating off-target effects, such as hERG channel affinity, which is often associated with cardiac toxicity.[8][11][12]

-

Lipophilicity (LogP/LogD): The effect of fluorination on lipophilicity is nuanced. While a single fluorine atom can increase lipophilicity, the introduction of multiple fluorine atoms can lead to a decrease.[10][13] More importantly, the reduction in basicity by nearby fluorine substituents influences the distribution coefficient (LogD) at physiological pH, which can impact cell membrane permeability and oral absorption.[9][10][13]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes.[3][4] This increased metabolic stability can lead to an extended plasma half-life and improved pharmacokinetic profiles.[9]

Table 1: Calculated pKa Values of Fluorinated vs. Non-Fluorinated Piperidines

| Compound | Non-Fluorinated Analogue pKa | Fluorinated Analogue pKa | ΔpKa |

| 3-Fluoropiperidine | 11.2 | 9.8 | -1.4 |

| 4-Fluoropiperidine | 11.2 | 10.1 | -1.1 |

| cis-3,5-Difluoropiperidine | 11.2 | 8.5 | -2.7 |

Data calculated using ACD/pKa DB. This table illustrates the significant decrease in basicity upon fluorination.[8]

Conformational Control: The "Axial-F" Preference

A striking feature of fluorinated piperidines is the often-observed preference for the fluorine atom to occupy an axial position, which contrasts with the typical equatorial preference of larger substituents.[3][14] This phenomenon is governed by a combination of factors:

-

Charge-Dipole Interactions: In the protonated state, a favorable interaction between the positive charge on the nitrogen and the negative dipole of the axial C-F bond stabilizes this conformation.[3][15]

-

Hyperconjugation: Electron donation from anti-periplanar C-H bonds into the low-lying σ* orbital of the C-F bond contributes to the stability of the axial conformer.[3][15]

-

Solvation Effects: The polarity of the solvent plays a crucial role. More polar solvents can further stabilize the more polar axial conformer.[3][4] In some cases, increasing solvent polarity can even invert the conformational preference from equatorial to axial.[3][4]

This conformational rigidity can be exploited to pre-organize a ligand for optimal binding to its biological target, thereby enhancing potency and selectivity.[4]

Caption: Factors influencing the conformational equilibrium of fluorinated piperidines.

Synthetic Strategies for Accessing Fluorinated Piperidines

The development of efficient and stereoselective methods for the synthesis of fluorinated piperidines is crucial for their exploration in medicinal chemistry. Several key strategies have emerged.

Catalytic Hydrogenation of Fluoropyridines

A robust and increasingly popular method involves the catalytic hydrogenation of readily available fluoropyridine precursors.[16][17] This approach allows for the synthesis of a wide range of (multi)fluorinated piperidines with high diastereoselectivity, typically affording cis-products.[16][17]

-

Catalyst Systems: Both rhodium and palladium-based catalysts have been successfully employed.[1] Palladium catalysts, in particular, have shown good tolerance to air and moisture, making the process more practical for broader application.[1]

-

Chemoselectivity: A significant advantage of this method is the ability to selectively reduce the fluoropyridine ring in the presence of other aromatic systems, such as benzene and imidazole rings.[16][17]

Caption: General workflow for the synthesis of fluorinated piperidines via hydrogenation.

Experimental Protocol: Palladium-Catalyzed Hydrogenation of 2-Fluoropyridine

-

Reaction Setup: To a pressure-resistant vessel, add the 2-fluoropyridine substrate (1.0 mmol) and a suitable solvent (e.g., methanol, 5 mL).

-

Catalyst Addition: Carefully add the palladium on carbon catalyst (10% w/w, 5 mol%).

-